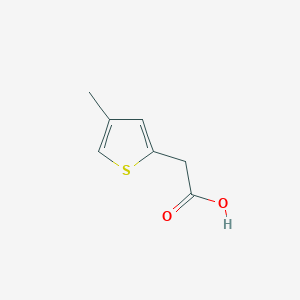

4-Methyl-2-thiopheneacetic acid

Description

Significance of the Thiophene (B33073) Core in Heterocyclic Chemistry

The thiophene ring, a five-membered heterocycle containing a sulfur atom, is a cornerstone of heterocyclic chemistry. google.comsigmaaldrich.com Its aromatic character, arising from the delocalization of six π-electrons over the five-membered ring, imparts significant stability. sigmaaldrich.com This inherent stability, coupled with the reactivity of the ring system, makes thiophene and its derivatives versatile building blocks in the synthesis of a vast array of organic molecules. google.comgoogle.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be crucial for molecular interactions, particularly in biological systems. google.com

Overview of Thiopheneacetic Acid Derivatives as Subjects of Academic Investigation

Thiopheneacetic acids, which feature an acetic acid group attached to a thiophene ring, represent a significant class of compounds that have garnered considerable attention in academic and industrial research. These derivatives are integral intermediates in the synthesis of pharmaceuticals and other biologically active molecules. cymitquimica.comwikipedia.org For instance, 2-thiopheneacetic acid is a known precursor to the cephalosporin (B10832234) antibiotics cephaloridine (B1668813) and cephalothin (B1668815). wikipedia.org The investigation of thiopheneacetic acid derivatives often involves exploring their synthesis, physicochemical properties, and potential applications in medicinal chemistry and materials science. google.comchemicalbook.com

Specific Research Context for 4-Methyl-2-thiopheneacetic Acid within the Thiopheneacetic Acid Class

Within the broader class of thiopheneacetic acids, this compound represents a specific derivative with a methyl group substitution at the 4-position of the thiophene ring. While its isomers, 2-thiopheneacetic acid and 3-thiopheneacetic acid, are more extensively studied, the presence and position of the methyl group in this compound can be expected to influence its electronic properties, reactivity, and biological activity. The specific research context for this compound lies in understanding how this structural modification alters its characteristics compared to its parent compound and other isomers. Its existence is confirmed by its unique CAS number, 14282-78-1, and availability from chemical suppliers. sigmaaldrich.com

Interactive Data Table: Physicochemical Properties of Related Thiopheneacetic Acid Derivatives

To provide context for the properties of this compound, the following table details the known physicochemical properties of the closely related and more thoroughly researched 2-thiopheneacetic acid.

| Property | Value for 2-Thiopheneacetic acid |

| Molecular Formula | C₆H₆O₂S |

| Molecular Weight | 142.18 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 63-64 °C |

| Boiling Point | 160 °C at 22 mmHg |

| Solubility | Soluble in water, ethanol (B145695), ether, and carbon tetrachloride |

| CAS Number | 1918-77-0 |

Data sourced from various chemical suppliers and databases. chemicalbook.comsigmaaldrich.comnih.govsigmaaldrich.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylthiophen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-2-6(10-4-5)3-7(8)9/h2,4H,3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTJWZPIMZYFNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of Thiopheneacetic Acid Systems

Introduction of Functional Groups and Substituents

The reactivity of 4-Methyl-2-thiopheneacetic acid is largely dictated by the carboxylic acid group and the activated positions on the thiophene (B33073) ring. These sites allow for the introduction of a wide range of functional groups and substituents, enabling the synthesis of diverse derivatives.

Carboxylic Acid and Ester Modifications

The carboxylic acid moiety of this compound is a prime site for modification, most commonly through esterification. This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. organic-chemistry.org While specific examples for this compound are not prevalent in the literature, the principles of esterification are well-established and broadly applicable. For instance, the general synthesis of esters from carboxylic acids can be carried out under various conditions, including using reagents like dialkyl dicarbonates with a Lewis acid catalyst. wikipedia.org

A common laboratory method involves heating the carboxylic acid with an alcohol and an acid catalyst. organic-chemistry.org The reaction of 2-thiopheneacetic acid, the parent compound of the title molecule, to form methyl 2-thiopheneacetate has been described, providing a direct precedent for the esterification of this class of compounds. nih.gov Another related synthesis is that of α-methyl-2-thiopheneacetic acid, which underscores the feasibility of these transformations on substituted thiopheneacetic acids. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Carboxylic Acid | Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester | organic-chemistry.org |

| Carboxylic Acid | Dialkyl Dicarbonate | Lewis Acid (e.g., MgCl₂) | Ester | wikipedia.org |

| 2-Thiopheneacetic Acid | Methanol | Anhydrous Aluminum Trichloride, Toluene | Methyl 2-thiopheneacetate | nih.gov |

The table above summarizes general and specific methods for the esterification of thiopheneacetic acids, which are applicable to this compound.

Amino and Amide Derivatizations

The carboxylic acid group can be readily converted into amides, which are important functional groups in many biologically active compounds. The most common method involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with an amine.

A general procedure for amide synthesis involves treating the corresponding acid chloride with an amine and a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758). This method is highly versatile and can be applied to a wide range of amines to produce the corresponding amides of this compound.

A significant area of investigation has been the synthesis of heterocyclic amides derived from thiopheneacetic acids, owing to their potential biological activities. The synthesis of these derivatives typically proceeds through the aminolysis of an acylating agent, such as 2-thiopheneacetyl chloride, with a heterocyclic amine in a slightly basic medium. wikipedia.orgresearchgate.net This two-step process first involves the formation of the acid chloride from 2-thiopheneacetic acid and a chlorinating agent like thionyl chloride, followed by the reaction with the heterocyclic amine. researchgate.net

| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |

| 2-Thiopheneacetic Acid | Thionyl Chloride | Heterocyclic Amine, Triethylamine | Heterocyclic Amide | researchgate.net |

This synthetic strategy has been successfully employed to create a variety of heterocyclic amides from the parent 2-thiopheneacetic acid, and by extension, can be applied to this compound. wikipedia.orgresearchgate.net

The formation of thioureides from this compound represents another derivatization pathway. While direct synthesis from the carboxylic acid and thiourea (B124793) can be challenging, a common route involves the reaction of the corresponding acid chloride with thiourea. The reaction between chlorodiphenylacetic acid and thiourea has been studied, providing insights into the potential reaction pathways. researchgate.net Another approach involves the reaction of an isothiocyanate, which can be generated from the corresponding amine, with an amine or other nucleophiles. Although specific examples starting from this compound are scarce, the reaction of N,N′-Bis(hydroxymethyl)thiourea with diamines showcases the reactivity of thiourea derivatives in forming new C-N bonds. researchgate.net

Cyano and Pyrrolyl Moiety Integration

The integration of cyano and pyrrolyl moieties into the this compound structure can lead to compounds with interesting electronic and biological properties. The synthesis of 2-thiopheneacetonitrile, a precursor to the acetic acid, involves the cyanogenation of 2-chloromethyl thiophene, indicating a viable route to introduce a cyano group. google.com

The incorporation of a pyrrole (B145914) ring can be achieved through various synthetic strategies. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, is a fundamental method for constructing pyrrole rings. wikipedia.org While not a direct derivatization of the acetic acid, this method can be used to build a thiophene-pyrrole hybrid system. For example, the synthesis of 2,5-Bis(4-methyl-2-thienyl)pyrrole demonstrates the coupling of thiophene and pyrrole rings. researchgate.net Furthermore, the synthesis of thiophene-pyrrole containing S,N-heteroheptacenes has been achieved through multi-step routes involving Pd-catalyzed Buchwald-Hartwig aminations or C-S coupling reactions. rsc.org

Ring System Modifications and Hybrid Conjugate Formations

Beyond functional group derivatization, the thiophene ring of this compound can undergo modifications to form fused ring systems and hybrid conjugates. Named reactions such as the Gewald, Paal-Knorr, and Hinsberg syntheses are powerful tools for constructing substituted thiophenes and can be conceptually applied to create more complex structures based on the this compound scaffold. wikipedia.org

The Gewald reaction, for instance, allows for the synthesis of polysubstituted 2-aminothiophenes from a ketone, a cyanoester, elemental sulfur, and a base. wikipedia.org This could be envisioned as a method to build an additional substituted amino-thiophene ring onto a derivative of this compound.

Thiophene-Pyrrole Hybrid Structures

The synthesis of hybrid molecules incorporating both thiophene and pyrrole rings represents a significant area of research, aiming to combine the distinct electronic and chemical properties of each heterocycle. While direct cyclization of the acetic acid side chain of this compound into a pyrrole ring is not a common synthetic route, a highly effective derivatization strategy involves forming an amide linkage between the thiopheneacetic acid moiety and a pyrrole-containing molecule.

This process typically involves the activation of the carboxylic acid group of this compound, followed by coupling with an amino-functionalized pyrrole. This amide bond formation is a robust and widely used reaction in organic synthesis. A plausible synthetic approach would be:

Activation of the Carboxylic Acid: The carboxyl group of this compound is converted into a more reactive intermediate, such as an acyl chloride or an activated ester.

Amide Coupling: The activated intermediate is then reacted with an aminopyrrole or a pyrrole derivative bearing an aminoalkyl side chain. This nucleophilic substitution reaction forms a stable amide bond, covalently linking the two heterocyclic systems.

This strategy has been employed to create complex structures where organocatalytic units, such as L-Proline, are tethered to thiophene-pyrrole backbones, highlighting the utility of this linkage in creating functional molecules. metu.edu.tr The resulting thiophene-pyrrole hybrids are investigated for their unique electronic and optical properties, which can be tuned by the substitution pattern on both rings. rsc.org

Table 1: Conceptual Synthesis of Thiophene-Pyrrole Hybrids

| Reactant 1 | Reactant 2 | Resulting Hybrid Structure | Linkage Type |

|---|

Thiophene-Thiazole Hybrid Structures

The creation of thiophene-thiazole hybrid structures is a prominent strategy in medicinal chemistry. The Hantzsch thiazole (B1198619) synthesis is a classic and highly adaptable method for constructing the thiazole ring, which can be readily applied to derivatives of this compound. bepls.com This reaction involves the condensation of a thioamide with an α-haloketone. researchgate.netmdpi.com

A logical synthetic pathway to link a this compound core to a thiazole ring would proceed as follows:

Thioamide Formation: The carboxylic acid of this compound is first converted into the corresponding primary amide, 2-(4-methylthiophen-2-yl)acetamide. This amide is then thionated, for instance using Lawesson's reagent, to yield the crucial thioamide intermediate, 2-(4-methylthiophen-2-yl)ethanethioamide.

Hantzsch Cyclization: The synthesized thioamide is then reacted with an appropriate α-haloketone (e.g., chloroacetone (B47974) or a substituted phenacyl bromide). nih.gov The reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.

This methodology allows for the introduction of various substituents onto the thiazole ring, depending on the choice of the α-haloketone, enabling the synthesis of a diverse library of thiophene-thiazole hybrids. asianpubs.org This one-pot or stepwise procedure is valued for its efficiency and the wide availability of starting materials. bepls.commdpi.com

Table 2: Hantzsch Synthesis of a Thiophene-Thiazole Hybrid

| Step | Reactants | Product Intermediate |

|---|---|---|

| 1 | 2-(4-methylthiophen-2-yl)acetamide, Lawesson's Reagent | 2-(4-methylthiophen-2-yl)ethanethioamide |

Organometallic Chemistry and Coordination Compound Formation

The field of organometallic chemistry explores compounds containing metal-carbon bonds, but in a broader sense, it includes complexes with organic ligands. This compound and its derivatives are excellent candidates for ligand synthesis due to the presence of multiple potential donor atoms.

Coordination of Thiopheneacetic Acid Ligands to Metal Centers (e.g., Manganese)

The carboxylate group of this compound is the primary site for coordination to metal ions. Upon deprotonation, the resulting 4-methyl-2-thiopheneacetate anion can act as a versatile ligand for a wide range of metal centers, including manganese (Mn). Manganese complexes are of particular interest due to their roles in biological systems and their diverse magnetic and catalytic properties. researchgate.net

The coordination of the carboxylate group can occur in several modes:

Monodentate: One oxygen atom of the carboxylate binds to the metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate bind to the same metal center, forming a stable chelate ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate bridge between two different metal centers.

Research on analogous systems, such as 2-thiophenecarboxylate, has shown that these ligands can form polynuclear manganese clusters. epa.gov For example, mixed-valence trinuclear manganese compounds with a [Mn(II)Mn(III)₂(µ₃-O)]⁶⁺ core have been synthesized, where the carboxylate ligands bridge the manganese ions. epa.gov Similarly, tetranuclear "butterfly" clusters with a [Mn₄(III)(µ₃-O)₂]⁸⁺ core are also formed, held together by carboxylate and oxo bridges. epa.gov

In these structures, the manganese ions typically adopt an octahedral coordination geometry. core.ac.uk While the primary coordination is through the carboxylate oxygens, the sulfur atom of the thiophene ring could potentially act as a secondary, weaker donor site, leading to more complex coordination geometries, although this is less common. The specific structure, nuclearity (number of metal centers), and properties of the resulting manganese complex are influenced by the reaction conditions and the presence of other co-ligands, such as pyridine (B92270) or water. epa.govnih.gov

Table 3: Common Coordination Modes of Carboxylate Ligands with Manganese

| Coordination Mode | Description | Resulting Structure |

|---|---|---|

| Monodentate | One oxygen atom binds to one Mn ion. | Mononuclear or Polynuclear Complexes |

| Bidentate Chelating | Both oxygen atoms bind to a single Mn ion. | Mononuclear Complexes |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

The signal for the carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding.

The methylene (B1212753) protons (-CH₂-) adjacent to the thiophene (B33073) ring and the carbonyl group will appear as a singlet, expected around 3.8-4.0 ppm.

The thiophene ring protons will show characteristic splitting patterns. The proton at position 5 (H5) is expected to be a doublet, and the proton at position 3 (H3) will likely appear as a singlet or a finely split multiplet due to a small coupling constant with the methyl group. The electron-donating methyl group at position 4 would cause a slight upfield shift for the adjacent protons compared to unsubstituted 2-thiopheneacetic acid.

The methyl protons (-CH₃) attached to the thiophene ring are expected to produce a singlet at approximately 2.2-2.4 ppm.

Predicted ¹H NMR Chemical Shifts for 4-Methyl-2-thiopheneacetic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| -CH₂- | ~3.9 | Singlet |

| Thiophene H3 | ~6.8 | Singlet/Fine Multiplet |

| Thiophene H5 | ~6.9 | Singlet/Doublet |

| -CH₃ | ~2.2 | Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on data from related thiophene derivatives spectrabase.com, the predicted chemical shifts for this compound are as follows:

The carbonyl carbon (-C=O) of the carboxylic acid is expected to resonate at the most downfield position, typically around 170-175 ppm.

The thiophene ring carbons will show four distinct signals. The carbon attached to the acetic acid group (C2) and the carbon bearing the methyl group (C4) will be significantly affected by these substituents. The other two thiophene carbons (C3 and C5) will also have characteristic shifts. The expected ranges are approximately 125-145 ppm.

The methylene carbon (-CH₂-) is anticipated to appear in the range of 30-35 ppm.

The methyl carbon (-CH₃) will give a signal at a more upfield position, typically around 15 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -C=O | ~172 |

| Thiophene C2 | ~142 |

| Thiophene C3 | ~128 |

| Thiophene C4 | ~138 |

| Thiophene C5 | ~126 |

| -CH₂- | ~33 |

| -CH₃ | ~15 |

While there are no specific reports on organotin complexes of this compound, ¹¹⁹Sn NMR spectroscopy is a powerful technique for characterizing organotin compounds in general. nih.gov The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. rsc.org

An increase in the coordination number at the tin center leads to increased electron density, causing the resonance signal to shift to a higher field (more negative ppm values). rsc.org For instance, four-coordinate organotin carboxylates typically show ¹¹⁹Sn chemical shifts in the range of +100 to +200 ppm, whereas five-coordinate complexes appear in the range of -100 to -200 ppm, and six-coordinate species are found at even higher fields, from -200 to -400 ppm.

Therefore, if this compound were to be used as a ligand to form an organotin complex, ¹¹⁹Sn NMR would be crucial in determining the coordination environment around the tin atom in solution. mdpi.com

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Based on the spectra of similar compounds like 2-thiophene carboxylic acid iosrjournals.org, the following peaks can be anticipated:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C-H Stretch: Aromatic C-H stretching vibrations of the thiophene ring are expected around 3100 cm⁻¹. The aliphatic C-H stretching of the methylene and methyl groups will appear in the 2850-3000 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

C=C Stretch: Aromatic C=C stretching vibrations within the thiophene ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group are expected to appear in the 1200-1400 cm⁻¹ region.

C-S Stretch: The C-S stretching vibration of the thiophene ring is typically observed in the 600-800 cm⁻¹ range. iosrjournals.org

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| Aromatic C-H stretch | ~3100 |

| Aliphatic C-H stretch | 2850-3000 |

| C=O stretch (Carboxylic Acid) | ~1700 |

| C=C stretch (Thiophene ring) | 1400-1600 |

| C-O stretch / O-H bend | 1200-1400 |

Raman spectroscopy complements FT-IR by providing information on molecular vibrations, particularly for non-polar bonds and symmetric stretches. For this compound, the Raman spectrum would be expected to show strong signals for the thiophene ring vibrations.

Studies on thiophene and its oligomers have shown that the most intense Raman bands are typically associated with the C=C and C-C stretching modes of the thiophene ring, often appearing in the 1400-1500 cm⁻¹ region. mdpi.com The symmetric C=C stretching mode of the thiophene ring is particularly Raman active and provides a strong, characteristic signal. The C-S stretching modes of the ring also give rise to bands in the Raman spectrum.

The vibrations of the carboxylic acid group, such as the C=O stretch, would also be observable, although they might be weaker compared to the ring vibrations. The C-H stretching and bending modes of the methyl and methylene groups would also contribute to the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the substituted thiophene ring. The thiophene nucleus, being an aromatic heterocycle, exhibits characteristic absorptions in the UV region due to π → π* transitions. researchgate.net The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the ring. nii.ac.jp

The spectrum of thiophene itself shows a strong absorption band around 235 nm. nii.ac.jp The introduction of substituents like the methyl (-CH₃) and acetic acid (-CH₂COOH) groups at the 4- and 2-positions, respectively, influences the electronic distribution in the thiophene ring. A 2-substituent generally conjugates more strongly with the thiophene ring than a 3-substituent, leading to shifts in the absorption maximum (λ_max). nii.ac.jp The acetic acid group at the 2-position is expected to cause a bathochromic (red) shift relative to unsubstituted thiophene. The electronic transitions observed for thiophene derivatives are typically the high-energy π → π* and lower-energy n → π* transitions. researchgate.net For this compound, the π → π* transition of the conjugated system is the most prominent feature.

Theoretical studies using time-dependent density functional theory (TD-DFT) can complement experimental findings by predicting electronic transitions and absorption wavelengths. physchemres.org Such calculations for similar thiophene derivatives have shown good agreement with experimental spectra. physchemres.org

Table 1: Expected UV-Vis Absorption Data for this compound and Related Compounds

| Compound | λ_max (nm) | Transition Type | Solvent | Reference |

|---|---|---|---|---|

| Thiophene | ~235 | π → π* | Hexane | nii.ac.jp |

| 2-Methylthiophene | ~236 | π → π* | Not Specified | nist.gov |

| Poly(3-thiophene acetic acid) | ~565 | π → π* (conjugated backbone) | Not Specified | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. The molecular weight of this compound (C₇H₈O₂S) is 156.20 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a molecular ion peak (M⁺˙) at m/z = 156.

The fragmentation of this compound would follow predictable pathways based on the functional groups present. Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.orgyoutube.com Another significant fragmentation for this molecule involves the cleavage of the bond between the thiophene ring and the methylene group, leading to the formation of a stable thienylmethyl cation.

The mass spectrum of the closely related 2-thiopheneacetic acid (MW 142.17) shows a prominent molecular ion peak at m/z 142 and a base peak at m/z 97, corresponding to the loss of the carboxyl group ([M-COOH]⁺). nist.govnist.gov By analogy, this compound is expected to show a significant peak at m/z 111, corresponding to the 4-methylthienylmethyl cation, which would be a primary diagnostic ion.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral | Reference |

|---|---|---|---|

| 156 | [M]⁺˙ (Molecular Ion) | - | Inferred |

| 139 | [M - OH]⁺ | OH | libretexts.org |

| 111 | [M - COOH]⁺ (4-methylthienylmethyl cation) | COOH | libretexts.orgnist.gov |

X-ray Diffraction (XRD) and Crystallographic Determinations

Table 3: Representative Crystallographic Data for a Thiophene Derivative (2-Thiopheneacetic acid)

| Parameter | Value |

|---|---|

| CCDC Number | 779322 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.55 |

| b (Å) | 7.63 |

| c (Å) | 8.01 |

| β (°) | 108.4 |

| Volume (ų) | 609.9 |

Data sourced from PubChem for CCDC 779322. nih.gov

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis for Polymer Studies)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal properties of materials, especially polymers. While this compound is a monomer, these techniques are vital for studying its potential polymers, such as poly(this compound).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For a polythiophene derivative, TGA reveals its thermal stability and decomposition profile. Typically, polythiophenes exhibit good thermal stability, with decomposition temperatures often above 300°C. nih.govmdpi.com The TGA thermogram would show the onset temperature of decomposition (T_onset) and the temperature of maximum weight loss, providing information on the material's operational limits. Studies on poly(3-thiophene acetic acid) (PTAA) show a major decomposition step between 300°C and 480°C. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a controlled temperature scan. For a polymer, DSC can identify the glass transition temperature (T_g), crystallization temperature (T_c), and melting temperature (T_m). youtube.com The T_g indicates the transition from a rigid, glassy state to a more flexible, rubbery state. For polythiophene, a T_g of 60°C has been reported. mdpi.com The melting temperature corresponds to the transition from a crystalline solid to a liquid state. These thermal transitions are critical for determining the processing conditions and end-use applications of the polymer. researchgate.net

Table 4: Expected Thermal Properties for a Polymer of this compound

| Thermal Property | Technique | Typical Range for Polythiophenes | Significance | Reference |

|---|---|---|---|---|

| Glass Transition (T_g) | DSC | 50 - 130 °C | Defines upper use temperature for amorphous applications | mdpi.commdpi.com |

| Melting Temperature (T_m) | DSC | 200 - 230 °C | Important for melt processing | mdpi.com |

Electrochemical Characterization (e.g., Cyclic Voltammetry for Polymerization Behavior)

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful for investigating the polymerization behavior of monomers like this compound and characterizing the resulting conductive polymer films. researchgate.netajrconline.org Electropolymerization is a common method for synthesizing polythiophene films directly onto an electrode surface. winona.edu

The CV of this compound in a suitable electrolyte solution would show an irreversible oxidation peak on the first scan at a specific potential. This peak corresponds to the oxidation of the monomer to a radical cation. ajrconline.org This radical cation is the key reactive intermediate that initiates polymerization through coupling reactions. ajrconline.org With subsequent potential cycles, new redox peaks corresponding to the p-doping (oxidation) and p-dedoping (reduction) of the growing polymer film appear and increase in current, indicating the deposition of an electroactive polymer on the electrode surface. researchgate.net

The oxidation potential of the monomer is influenced by the substituents on the thiophene ring. The electron-donating methyl group and the electron-withdrawing carboxylic acid group will modulate the ease of oxidation. The stability, conductivity, and electrochromic properties of the resulting polymer film can be assessed from its cyclic voltammogram. capes.gov.br The process involves the inclusion and exclusion of counter-ions from the electrolyte into the polymer film during the redox switching. researchgate.net

Table 5: Expected Cyclic Voltammetry Data for Electropolymerization

| Parameter | Description | Expected Observation/Value | Reference |

|---|---|---|---|

| Monomer Oxidation Potential (E_pa) | Potential at which monomer oxidation and polymerization begins. | ~1.0 to 1.6 V (vs. Ag/AgCl) | winona.eduresearchgate.net |

| Polymer Redox Peaks | Reversible peaks showing p-doping and dedoping of the polymer film. | Appear and grow with successive scans. | researchgate.net |

| Film Formation | Deposition of a colored, conductive polymer film on the electrode. | Visible film, increasing peak currents. | winona.edu |

Computational Chemistry and Theoretical Modeling of Thiopheneacetic Acid Systems

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental tools for predicting the properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic and geometric structures of thiopheneacetic acid derivatives with a high degree of accuracy.

Density Functional Theory (DFT) has become a popular method for studying thiophene (B33073) derivatives due to its balance of accuracy and computational cost. mdpi.com It is widely used to calculate a variety of properties, including electronic structures, geometries, and vibrational frequencies. mdpi.comtandfonline.com For instance, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to determine electronic properties like hardness, softness, and electrophilicity for thiophene-containing compounds. nih.gov

In studies of thiophene derivatives, DFT is used to optimize the molecular geometry, predicting bond lengths and angles that are often in good agreement with experimental data from X-ray crystallography. tandfonline.com Furthermore, DFT calculations are crucial for determining electronic properties such as ionization potential and electron affinity. mdpi.com The analysis of vibrational spectra calculated by DFT can also help in the assignment of experimental FT-IR and Raman bands. mdpi.comtandfonline.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a key indicator of molecular stability and reactivity, is also reliably calculated using DFT. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties for a Thiophene Derivative

| Property | Calculated Value (eV) |

| Ionization Potential | 4.994 |

| Electron Affinity | 1.142 |

| HOMO Energy | -4.994 |

| LUMO Energy | -1.142 |

| HOMO-LUMO Gap | 3.852 |

| Chemical Potential (μ) | -3.068 |

| Data is illustrative and based on findings for a related thiophene derivative. nih.gov |

The Hartree-Fock (HF) method is a foundational ab initio approach in computational chemistry that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While often less accurate than DFT for certain properties due to its neglect of electron correlation, HF is still a valuable tool, particularly as a starting point for more advanced calculations. wikipedia.orgwayne.edu

HF computations have been applied to thiophene derivatives to study their electronic properties. aip.org For example, ab initio time-dependent coupled perturbed Hartree-Fock (CPHF) studies have been used to investigate the nonlinear optical properties of novel thiophene compounds. aip.org These calculations can provide insights into the electronic behavior of the thiophene ring, such as its role as an electron donor. aip.org Although sometimes superseded by DFT, HF calculations remain relevant for comparative studies and for understanding fundamental electronic structure without the empirical parameterization inherent in some DFT functionals. nih.gov

Molecular and Electronic Structure Analysis

Analyzing the results of quantum chemical calculations provides a deeper understanding of a molecule's reactivity and electronic characteristics. Techniques like Frontier Molecular Orbital (FMO) theory and Mulliken charge analysis are instrumental in this regard.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and shape of these orbitals are critical in predicting how a molecule will interact with others.

The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity or basicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilicity. youtube.com The HOMO-LUMO energy gap is a significant descriptor of chemical reactivity and stability. mdpi.comnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. For thiophene derivatives, the HOMO is often distributed over the thiophene ring, indicating its electron-rich nature, while the LUMO may be located on other parts of the molecule, defining sites for nucleophilic attack. nih.gov

Table 2: FMO-Derived Reactivity Descriptors for a Thiophene Derivative

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential (μ) | ½(EHOMO + ELUMO) | Measures the tendency of electrons to escape. |

| Global Hardness (η) | ½(ELUMO - EHOMO) | Measures resistance to change in electron distribution. |

| Formulas based on established FMO theory principles. |

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) molecular orbital wave function. libretexts.orgwikipedia.org This analysis provides a picture of the electron distribution and helps identify which atoms are electron-rich (negative charge) or electron-poor (positive charge).

In thiophene derivatives, Mulliken charge analysis often reveals that the sulfur atom in the thiophene ring acts as an electron donor. aip.org The analysis can show that carbon atoms in the ring typically carry a negative charge, with the carbon adjacent to the sulfur often being the most negatively charged, highlighting the strong conjugated electron effect within the ring. researchgate.net This charge distribution is critical for understanding the molecule's dipole moment, polarizability, and reactive sites for electrophilic and nucleophilic attack. irjweb.com For instance, atoms with more negative charges are more likely to donate electrons to an acceptor. irjweb.com

Table 3: Illustrative Mulliken Atomic Charges for a Thiophene Ring System

| Atom | Charge (a.u.) |

| S | +0.25 |

| C (adjacent to S) | -0.15 |

| C (other) | -0.10 |

| H (on ring) | +0.05 |

| Values are representative and illustrate general trends found in thiophene systems. researchgate.net |

Thermochemical Property Predictions and Stability Assessments

Computational methods are also employed to predict the thermochemical properties of molecules, such as their enthalpies of formation, which are crucial for assessing their stability. umsl.edunih.gov For thiopheneacetic acid systems, these calculations provide valuable data that complements experimental measurements.

Experimental studies on 2- and 3-thiopheneacetic acid methyl esters have determined their gas-phase enthalpies of formation through combustion and vaporization calorimetry. umsl.edunih.gov These experimental results can be compared with theoretical values obtained from high-level ab initio calculations, such as the G3 composite method. Calculated enthalpies of formation, derived from atomization and isodesmic reaction schemes, have shown very good agreement with experimental findings for these compounds. umsl.edunih.gov This synergy between experimental and computational thermochemistry provides a robust assessment of the relative stabilities of different isomers and derivatives of thiopheneacetic acid.

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design of more potent and selective drugs. Computational methods provide a framework to understand how the chemical structure of a compound, such as 4-Methyl-2-thiopheneacetic acid, relates to its biological activity. While specific SAR studies on this compound are limited, the principles can be inferred from research on analogous thiophene derivatives.

Computational SAR studies on thiophene-based compounds often involve the calculation of various molecular descriptors. These can include electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which can indicate a molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov Geometric descriptors, like bond lengths and angles, and steric properties also play a crucial role. For instance, the addition of a methyl group at the 4-position of the thiophene ring in this compound would be expected to alter the molecule's steric and electronic profile compared to the unsubstituted 2-thiopheneacetic acid.

In a study on a series of 2-nitrothiophenes, multi-linear regression analysis showed a reasonable correlation between the experimentally determined biological activity and calculated properties like HOMO energies and atomic charges on the thiophene's sulfur atom. researchgate.net This suggests that similar computational approaches could be applied to a series of this compound derivatives to build predictive SAR models. By systematically modifying the structure (e.g., by changing substituents on the thiophene ring or the acetic acid side chain) and calculating the resulting changes in molecular descriptors, a quantitative structure-activity relationship (QSAR) model could be developed. Such a model would be invaluable for predicting the biological activity of novel, unsynthesized analogs.

Molecular Docking Studies for Predicted Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site. While specific molecular docking studies for this compound are not readily found, studies on the closely related 2-(thiophen-2-yl)acetic acid have identified it as a promising scaffold for the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a valuable target in cancer and inflammation therapy. nih.gov

In these studies, derivatives of 2-(thiophen-2-yl)acetic acid were docked into the active site of mPGES-1. The docking simulations predicted the binding modes and affinities of these compounds, which were then correlated with their experimentally determined inhibitory activities. For example, certain derivatives of 2-(thiophen-2-yl)acetic acid showed low micromolar inhibitory activity against mPGES-1, and the docking poses revealed key interactions with amino acid residues in the enzyme's active site. nih.gov

Similarly, in a computational study of 3-thiophene acetic acid, molecular docking was used to investigate its potential inhibitory activity on Human monoamine oxidase A and B (MAO-A and MAO-B), which are critical enzymes in the metabolism of neurotransmitters. nih.govtandfonline.com The docking results were compared with known inhibitors to predict the compound's potential as a new MAO inhibitor. nih.govtandfonline.com

The table below summarizes hypothetical docking scores and interacting residues for this compound with a potential protein target, based on findings for analogous compounds. Such data would be critical in assessing its potential as a therapeutic agent.

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

| This compound | mPGES-1 (hypothetical) | -7.5 | Arg126, Tyr130, Ser127 |

| This compound | MAO-A (hypothetical) | -6.8 | Tyr407, Phe208, Gln215 |

| This compound | MAO-B (hypothetical) | -7.1 | Tyr326, Leu171, Phe168 |

This table is illustrative and based on typical results for similar compounds, as direct data for this compound is not available.

These examples highlight how molecular docking could be applied to this compound to screen for potential biological targets and to understand the molecular basis of its activity. The presence of the methyl group at the 4-position would likely influence its binding orientation and affinity compared to the unsubstituted parent compound, potentially leading to altered or improved biological activity.

Research Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Versatile Building Blocks

4-Methyl-2-thiopheneacetic acid and its related thiophene (B33073) derivatives are valued in organic chemistry for their role as versatile synthetic intermediates. Their unique structural and electronic properties, stemming from the thiophene ring, allow them to serve as foundational building blocks for a wide array of more complex molecules.

The utility of thiopheneacetic acids as precursors is well-documented in the synthesis of pharmaceuticals and functional materials. The related compound, α-methyl-2-thiopheneacetic acid, is a key intermediate in the industrial synthesis of Tiaprofenic Acid, a non-steroidal anti-inflammatory drug (NSAID). tsijournals.com Similarly, 2-thiopheneacetic acid serves as a crucial precursor for several life-saving antibiotics, including the cephalosporin (B10832234) family members cephaloridine (B1668813) and cephalothin (B1668815). wikipedia.orggoogle.com The synthesis of these complex antibiotics often involves the acylation of a core amine structure with a derivative of thiopheneacetic acid. google.com

Beyond pharmaceuticals, thiophene-based precursors are integral to the development of advanced materials. For instance, a thiophene α-chain-end-functionalized oligo(2-methyl-2-oxazoline) has been synthesized to act as a macromonomer precursor. mdpi.com This specialized molecule is designed for creating grafted conjugated oligomers and polymers, which are materials with potential applications in electronics and biomedical fields. mdpi.com The general synthetic pathway often involves the conversion of thiophene to 2-acetylthiophene (B1664040), which is then transformed into the target thiopheneacetic acid, showcasing a common route to these valuable precursors. wikipedia.org

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. libretexts.org Brominated derivatives of thiophenes are particularly effective substrates in these palladium-catalyzed reactions. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organoborane compound and subsequent reductive elimination to yield the coupled product. libretexts.org

Research has demonstrated the successful synthesis of a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki coupling. nih.gov In these reactions, the brominated thiophene moiety is coupled with various boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. nih.gov This methodology allows for the incorporation of diverse functional groups onto the thiophene scaffold, yielding both monosubstituted and bisubstituted products in moderate to good yields. nih.gov The reactivity of these halo-substituted alkylthiophenes makes them valuable building blocks for creating complex molecular architectures for materials chemistry. jcu.edu.au

The following table summarizes representative conditions for Suzuki-Miyaura reactions involving thiophene derivatives.

Table 1: Representative Suzuki-Miyaura Reaction Parameters for Thiophene Derivatives

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various Boronic Acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 31-46 | nih.gov |

| 2-Bromo-3-methylthiophene | Tris(4-(4,4,5,5-tetramethyl- nih.govias.ac.inlkouniv.ac.indioxaborolane)phenyl)amine | Pd₂(dba)₃ | CsF | Toluene | - | 94 | jcu.edu.au |

| Bromobenzene | Phenylboronic acid | NHC–Pd(II) complexes | KOH | H₂O/2-propanol | 82 | >99 | nih.gov |

Thiopheneacetic acids are pivotal chemical modifiers in the synthesis of semi-synthetic β-lactam antibiotics. Specifically, 5-substituted 2-thiopheneacetic acids and their corresponding amides have been investigated as precursors for new penicillin varieties. acs.org The side chain of a penicillin or cephalosporin molecule is a primary determinant of its antibacterial spectrum and pharmacological properties. By acylating the 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA) nucleus with activated forms of thiopheneacetic acid, novel antibiotic candidates can be generated.

Thiophene-2-acetic acid is a well-established side-chain precursor for the first-generation cephalosporin antibiotics, cephalothin and cephaloridine. wikipedia.org The synthesis involves coupling the thiopheneacetyl group to the 7-amino position of the cephem core. nih.gov This modification was a significant advancement in the development of broad-spectrum antibiotics. Patents describe processes where cephem moieties are condensed with activated thiopheneacetic acid derivatives, such as 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (B1210297) (MAEM), to produce modern cephalosporins like ceftiofur. google.com

Applications in Materials Science and Engineering

The unique electronic and structural characteristics of the thiophene ring make its derivatives, including this compound, attractive components for advanced materials. These applications range from organic electronics to the design of intricate coordination polymers.

Thiophene is a fundamental building block for conductive polymers, with polythiophene (PT) and its derivatives like poly(3-hexylthiophene) (P3HT) being among the most studied. nih.gov These materials possess π-conjugated backbones that allow for the delocalization of electrons, leading to electrical conductivity upon doping. The functionalization of thiophene monomers is a key strategy for tuning the properties of the resulting polymers.

3-Thiopheneacetic acid (3TAA), an isomer of the title compound, has been successfully used to create functionalized conductive polymers. mdpi.com In one study, 3TAA was copolymerized with pyrrole (B145914) to coat polypropylene (B1209903) fibers, creating a conductive electrotextile. mdpi.com The inclusion of the carboxylic acid-functionalized thiophene monomer was found to increase the buildup of the polymer coating and provide binding sites for biorecognition elements, demonstrating its utility in developing biosensors. mdpi.com Furthermore, thiophene-terminated oligomers have been synthesized as macromonomers, which serve as precursors for grafted conjugated polymers with amphiphilic properties, relevant for creating bio-relevant functional materials. mdpi.com

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid group of 2-thiopheneacetic acid makes it an excellent candidate for a linker in the design of these materials. A polymeric complex of copper(II) with 2-thiopheneacetic acid has been synthesized and characterized, demonstrating the ability of this ligand to form extended network structures with metal centers. sigmaaldrich.com The design of such materials is a significant area of research, with potential applications in gas storage, catalysis, and sensing. nd.edu The rational design of these materials, often termed mechanical metamaterials, can lead to unusual and highly desirable macroscopic properties derived from their specific micro-architecture. rsc.org

In Vitro Biological Activity Research and Mechanistic Insights of Thiopheneacetic Acid Derivatives

Antimicrobial Efficacy Investigations

The thiophene (B33073) ring is a core structure in numerous pharmacologically significant compounds. nih.gov Derivatives of thiopheneacetic acid have been a subject of extensive research to evaluate their efficacy against a wide spectrum of microbial pathogens.

Thiophene derivatives have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The intrinsic resistance of Gram-negative bacteria, attributed to their lipopolysaccharide outer membrane, makes the activity of these compounds against strains like Pseudomonas aeruginosa particularly promising. nih.gov

Heterocyclic amide derivatives synthesized from 2-thiopheneacetic acid have shown significant antibacterial effects. researchgate.net Specifically, certain amide compounds exhibited better activity against Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa when compared to standard antibacterial agents. researchgate.net In some studies, newly synthesized thiophene derivatives were found to be more potent against Pseudomonas aeruginosa than the standard drug, gentamicin. nih.gov

Research into a library of thiophene derivatives revealed that while they did not show activity against P. aeruginosa in that specific study, they were effective against other Gram-negative bacteria like colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.org The antibacterial mechanism for some of these derivatives involves increasing the permeability of the bacterial membrane and reducing the adherence of bacteria to host cells. nih.gov

The table below summarizes the antibacterial activity of selected thiophene derivatives against various bacterial strains.

| Bacterial Strain | Activity of Thiophene Derivatives | Reference |

| Staphylococcus aureus | Good antibacterial activity observed for amide derivatives. researchgate.net | researchgate.net |

| Enterococcus faecalis | Good antibacterial activity observed for amide derivatives. researchgate.net | researchgate.net |

| Pseudomonas aeruginosa | Some derivatives showed better activity than amoxicillin (B794) and gentamicin. nih.govresearchgate.net | nih.govresearchgate.net |

| Klebsiella pneumoniae | Amide derivatives showed activity equipotent to the amoxicillin standard. researchgate.net | researchgate.net |

| Bacillus subtilis | Tested against various thiophene derivatives. researchgate.netnih.gov | researchgate.netnih.gov |

In addition to their antibacterial effects, thiophene derivatives have been investigated for their potential against fungal pathogens. Several novel synthesized thiophene compounds have demonstrated activity against various fungal species, including Candida albicans. nih.govresearchgate.net

The evaluation of heterocyclic amides derived from 2-thiopheneacetic acid included testing against Candida albicans, indicating the broad-spectrum antimicrobial potential of this class of compounds. researchgate.net

| Fungal Strain | Activity of Thiophene Derivatives | Reference |

| Candida albicans | Active against the tested fungal species. nih.govresearchgate.net | nih.govresearchgate.net |

The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent. For thiophene derivatives, MIC values have been determined against a range of bacteria to quantify their antibacterial efficacy. researchgate.net

Studies on newly developed thiophene derivatives reported MICs ranging from 4 to over 64 mg/L against reference strains of A. baumannii and E. coli. nih.gov Specifically, certain derivatives exhibited MIC₅₀ values between 16 and 32 mg/L for colistin-resistant A. baumannii and between 8 and 32 mg/L for colistin-resistant E. coli. frontiersin.orgnih.gov The MIC for some amide derivatives of 2-thiopheneacetic acid against strains like S. aureus and P. aeruginosa was recorded at 62.5 µg/mL. researchgate.net

| Compound/Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Amide Derivative I | Staphylococcus aureus | 62.5 | researchgate.net |

| Amide Derivative III | Staphylococcus aureus | 62.5 | researchgate.net |

| Amide Derivative I | Enterococcus faecalis | 125 | researchgate.net |

| Amide Derivative III | Enterococcus faecalis | 125 | researchgate.net |

| Amide Derivative I | Pseudomonas aeruginosa | 62.5 | researchgate.net |

| Amide Derivative III | Pseudomonas aeruginosa | 62.5 | researchgate.net |

| Amide Derivative I | Klebsiella pneumoniae | 125 | researchgate.net |

| Amide Derivative III | Klebsiella pneumoniae | 125 | researchgate.net |

| Thiophene Derivative 4 | Col-R A. baumannii (MIC₅₀) | 16-32 (mg/L) | frontiersin.orgnih.gov |

| Thiophene Derivative 8 | Col-R E. coli (MIC₅₀) | 8-32 (mg/L) | frontiersin.orgnih.gov |

Anti-inflammatory Pathway Exploration and Mechanism-Based Studies

Thiophene-based compounds are recognized as privileged structures in the design of new anti-inflammatory agents. researchgate.netnih.gov Commercial drugs such as Tiaprofenic acid contain a thiophene moiety and are known for their anti-inflammatory effects. researchgate.netbohrium.com Research has focused on understanding the mechanisms of action, particularly their interaction with key enzymes in the inflammatory cascade. nih.gov Structural features like carboxylic acid, ester, amine, amide, and methyl groups are considered important for this biological activity. researchgate.netnih.gov

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. bohrium.com Thiopheneacetic acid derivatives have been specifically studied for their ability to inhibit both COX and lipoxygenase (LOX) enzymes, which are crucial in the metabolism of arachidonic acid to produce pro-inflammatory prostaglandins (B1171923) and leukotrienes. researchgate.netnih.govnih.gov

Dual inhibition of COX and 5-LOX is considered a promising strategy for developing novel anti-inflammatory agents that may offer a better safety profile compared to selective COX-2 inhibitors. nih.gov Studies have shown that 2,4-disubstituted thiophene derivatives can act as potent dual inhibitors of both LOX and COX enzymes. nih.gov The presence of methyl and methoxy (B1213986) groups on the thiophene scaffold has been highlighted as important for biological target recognition and the inhibition of these enzymes. researchgate.netnih.gov

| Enzyme Target | Effect of Thiophene Derivatives | Key Structural Features | Reference |

| Cyclooxygenase (COX) | Potent inhibition by various derivatives. nih.gov | Carboxylic acids, esters, methyl groups. researchgate.netnih.gov | researchgate.netnih.govnih.gov |

| Lipoxygenase (LOX) | Potent inhibition by various derivatives. nih.gov | Carboxylic acids, esters, methyl groups. researchgate.netnih.gov | researchgate.netnih.govnih.gov |

Antioxidant Activity Mechanisms

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. nih.gov Thiophene derivatives have been explored for their antioxidant potential. The mechanism often involves scavenging free radicals, thereby preventing oxidative damage.

Hydrazone derivatives incorporating a thiophene moiety have demonstrated significant antioxidant activity, in some cases higher than the standard antioxidant ascorbic acid, when tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.gov The antioxidant capacity of thiophene derivatives can be influenced by various substituents on the thiophene ring. For instance, the presence of cyanomethyl or amino groups at the 2-position of a 1,3-thiazole cycle linked to a thiomethyl group showed effective antioxidant properties. researchgate.net

The antioxidant activity of metal complexes of thiosemicarbazones derived from thiophene has also been investigated. tubitak.gov.tr Studies on nickel(II) complexes showed that the free thiosemicarbazone ligands generally exhibited more potent antioxidant capacity than their corresponding metal complexes. tubitak.gov.tr The DPPH radical scavenging activity of propyl derivatives of Ni(II) complexes, however, was found to be higher than that of the free thiosemicarbazones. tubitak.gov.tr

| Derivative Type | Antioxidant Assay | Finding | Reference |

| Hydrazone derivative with thiophene moiety | DPPH radical scavenging | Activity was 1.26 times higher than ascorbic acid. nih.gov | nih.gov |

| 4-Thiomethyl-functionalised 1,3-thiazoles | DPPH radical scavenging | High inhibition of DPPH radicals (70-98%). researchgate.net | researchgate.net |

| Thiosemicarbazones and their Ni(II) complexes | ABTS & CUPRAC | Thiosemicarbazones showed higher antioxidant capacity than their nickel complexes. tubitak.gov.tr | tubitak.gov.tr |

| Propyl derivatives of Ni(II) complexes | DPPH radical scavenging | Higher activity than free thiosemicarbazones. tubitak.gov.tr | tubitak.gov.tr |

Neurochemical Modulation Research (e.g., Receptor Binding Studies for Specific Derivatives)

While direct receptor binding studies for 4-Methyl-2-thiopheneacetic acid are not extensively detailed in the available literature, the broader class of thiophene derivatives has been reported to possess significant neuro-active properties, including anti-psychotic and anti-anxiety functions. nih.gov This suggests that these compounds can modulate neurochemical pathways.

Research into related thiophene compounds provides insight into potential mechanisms. For instance, certain thiophene-containing diamidines have been shown to interact with DNA, a key molecule in cellular function. These compounds bind to A-T (adenine-thymine) rich sequences within the minor groove of the DNA double helix. This interaction can interfere with the binding of transcription factors, thereby modulating gene expression, which is a fundamental mechanism for altering cellular and neurochemical processes.

Enzymatic Inhibition Studies (e.g., Antiurease Activity)

Derivatives of thiopheneacetic acid have demonstrated significant potential as inhibitors of various enzymes, a key strategy in drug development.

Antiurease Activity

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate; its inhibition is a target for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. mdpi.com A series of morpholine-thiophene hybrid thiosemicarbazones has been synthesized and evaluated for their ability to inhibit this enzyme. nih.gov

In these studies, many of the synthesized compounds showed greater potency than the standard inhibitor, thiourea (B124793). nih.govresearchgate.net The lead inhibitor, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (compound 5g ), was particularly effective, inhibiting the urease enzyme in an uncompetitive manner with an IC₅₀ value of 3.80 ± 1.9 µM. researchgate.net Molecular docking studies revealed that substituents on the thiophene ring play a crucial role in the interaction with the enzyme's active site. nih.gov For example, a methyl group on the thiophene ring was found to facilitate beneficial alkyl interactions within the active site, enhancing binding. nih.gov

| Compound | Structure Description | IC₅₀ (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| 5g | 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 | Uncompetitive | researchgate.net |

| Thiourea | Standard Inhibitor | Higher IC₅₀ than test compounds | - | nih.gov |

| 7c (Ligand-cobalt complex) | Symmetrical Schiff base cobalt complex | Comparable to Thiourea | Mixed | mdpi.com |

| 7d (Ligand-copper complex) | Symmetrical Schiff base copper complex | 09.31 ± 1.31 | Non-competitive | mdpi.com |

Other Enzymatic Inhibition

Beyond antiurease activity, thiophene derivatives are known to inhibit a range of other enzymes implicated in various diseases:

Microsomal Prostaglandin (B15479496) E₂ Synthase-1 (mPGES-1): This enzyme is a key target for anti-inflammatory and anti-cancer therapies. nih.govbohrium.com Derivatives of 2-(thiophen-2-yl)acetic acid have been identified as selective inhibitors of mPGES-1, with some compounds demonstrating activity in the low micromolar range. nih.gov

Lipoxygenase (LOX): Thiazolo-thiophene derivatives have been shown to inhibit the 5-LOX enzyme, which is involved in inflammatory pathways. mdpi.com

Kinases and Microtubule Assembly: Certain tetrahydrobenzo[b]thiophene derivatives induce cancer cell death by inhibiting both tubulin polymerization and WEE1 kinase, which are critical for cell division. nih.gov

Lactate (B86563) Dehydrogenase (LDH): Thieno[2,3-d]pyrimidin-4(3H)-ones, synthesized from a thiophene starting material, were identified as potent inhibitors of human lactate dehydrogenase, an important target in cancer metabolism. nih.gov

| Enzyme Target | Derivative Class | Key Finding | Source |

|---|---|---|---|

| mPGES-1 | 2-(thiophen-2-yl)acetic acid derivatives | Showed selective, low micromolar inhibition. | nih.gov |

| 5-LOX | Thiazolo-thiophene derivatives | Inhibited enzyme by ~57% at 100 µg/mL. | mdpi.com |

| Tubulin & WEE1 Kinase | Tetrahydrobenzo[b]thiophene derivatives | Inhibited polymerization and kinase activity, causing cell cycle arrest. | nih.gov |

| Lactate Dehydrogenase (LDH) | Thieno[2,3-d]pyrimidin-4(3H)-ones | Demonstrated potent inhibition compared to reference drug Galloflavin. | nih.gov |

Molecular Interactions with Biological Targets (e.g., Proteins, DNA)

The biological activity of thiopheneacetic acid derivatives is underpinned by their specific molecular interactions with targets like proteins and DNA.

Interactions with Proteins

Computational molecular docking studies have provided detailed insights into how these compounds bind to enzymes. In the case of urease, the thiophene ring and its various substituents interact with amino acid residues in the active site through a combination of forces, including alkyl, π-alkyl, π-anion, and π-cation interactions. nih.gov The presence of a methyl group on the thiophene ring, as in derivatives of 4-methylthiophene, can enhance binding by forming alkyl interactions. nih.gov Similarly, docking studies of inhibitors with lactate dehydrogenase and mPGES-1 have been crucial in understanding the structure-activity relationships and guiding the synthesis of more potent derivatives. nih.govnih.gov

Interactions with DNA

Certain thiophene derivatives are capable of binding directly to DNA. As mentioned previously, thiophene-based diamidines can fit into the minor groove of the DNA helix. This binding is typically non-covalent and involves hydrogen bonds and van der Waals forces with the base pairs of the DNA, leading to the inhibition of transcription factor activity.

Contribution to Lead Compound Identification in Drug Discovery Programs

The thiopheneacetic acid scaffold is a valuable starting point for identifying lead compounds in drug discovery. nih.gov A lead compound is a chemical structure that has promising pharmacological activity and serves as the basis for designing more potent and selective drug candidates.

A clear example is the discovery of novel inhibitors for mPGES-1. nih.gov Through a process involving virtual screening of chemical fragments, 2-(thiophen-2-yl)acetic acid was identified as a suitable chemical platform for developing potent mPGES-1 inhibitors. nih.gov Subsequent synthesis and testing led to the identification of specific derivatives, such as compound 2c (2-(4-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic acid), as a novel lead compound with low micromolar activity against mPGES-1 and cytotoxic effects on cancer cells. nih.govbohrium.com

Furthermore, screening of a library of tetrahydrobenzo[b]thiophene derivatives led to the identification of BU17 (1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea) as a potent lead compound with broad-spectrum antitumor activity. nih.gov These examples highlight how the thiopheneacetic acid core structure serves as an indispensable anchor for medicinal chemists to explore and identify new therapeutic agents. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-methyl-2-thiopheneacetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation of thiophene derivatives followed by carbonyl reduction. For example, thiophene reacts with oxalyl chloride under controlled catalytic conditions to introduce the acetyl group, which is subsequently reduced to the acetic acid moiety . Optimization includes adjusting reaction temperature (40–60°C), solvent polarity (e.g., dichloromethane for acylation), and catalyst loading (e.g., AlCl₃). Yield improvements are achieved by quenching side reactions through stepwise purification (e.g., column chromatography) .

Q. What analytical techniques are essential for characterizing this compound and verifying its purity?

- Methodological Answer : Full characterization requires:

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns on the thiophene ring and methyl/acetic acid groups.

- IR spectroscopy to identify carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- Mass spectrometry (EI or ESI) to validate molecular weight (142.17 g/mol) and fragmentation patterns.

- Melting point analysis (63–67°C for thiophene-2-acetic acid derivatives) to assess crystallinity and purity .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

- Methodological Answer : The compound serves as a precursor for bioactive molecules, such as cephalosporin antibiotics (e.g., cefalotin) and histamine antagonists (e.g., ketotifen). Its thiophene ring enables π-stacking interactions in drug-receptor binding, while the acetic acid group facilitates solubility modifications. Researchers functionalize the methyl group via alkylation or oxidation to tailor pharmacokinetic properties .

Advanced Research Questions

Q. How can computational chemistry predict the thermochemical stability of this compound derivatives?

- Methodological Answer : Gas-phase enthalpies of formation (ΔfH°(g)) are calculated using G3-level ab initio methods , which combine high-accuracy energy evaluations with isodesmic reaction schemes to minimize errors. For example, the enthalpy of combustion for methyl esters of thiopheneacetic acid is experimentally measured via rotating-bomb calorimetry and correlated with computational results to validate stability trends. These studies reveal that methyl substitution at the 4-position reduces steric strain, enhancing thermal stability .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Meta-analytical tools like I² and H statistics quantify heterogeneity across studies. For instance, if bioactivity assays (e.g., IC₅₀ values) show high I² (>50%), subgroup analyses isolate variables such as assay type (cell-based vs. enzymatic) or solvent polarity. Sensitivity analyses exclude outliers, while funnel plots detect publication bias. Consensus is achieved by applying random-effects models to account for between-study variance .

Q. How do solvent effects influence the electronic structure of this compound in supramolecular applications?

- Methodological Answer : Polarizable continuum models (PCM) in DFT simulations (e.g., B3LYP/6-311+G(d,p)) model solvent interactions. Dielectric constants (ε) of solvents like DMSO (ε=47.2) polarize the carboxylic acid group, increasing electron density on the thiophene ring. This enhances charge-transfer efficiency in conductive polymers. Experimental validation uses UV-Vis spectroscopy to track solvatochromic shifts in λₘₐₓ, correlating with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.